molecular formula C14H20O4S B1324140 Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS No. 898772-20-8

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No. B1324140
M. Wt: 284.37 g/mol
InChI Key: ATLZBTWRQNEMTM-UHFFFAOYSA-N
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Description

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate (HTC) is a compound of interest in the field of synthetic organic chemistry. It has been studied for its potential applications in various scientific research applications, including drug delivery, biochemistry, and physiology. HTC has been shown to have a variety of biochemical and physiological effects, and has advantages and limitations for laboratory experiments.

Scientific Research Applications

Chiral Inhibitors in Leukotriene Biosynthesis

1,3-Dioxolanes, such as those in Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, are identified as chiral inhibitors of 5-lipoxygenase (5LO), which plays a significant role in leukotriene biosynthesis. These inhibitors are particularly potent, showing higher efficacy compared to other inhibitors undergoing clinical evaluation. Their asymmetric synthesis is based on dihydroxylation (Crawley & Briggs, 1995).

Hydroxyl Protecting Group in Ribonucleosides

The compound serves as a hydroxyl protecting group for ribonucleosides. It is compatible with the DMTr strategy for oligonucleotide synthesis and demonstrates stability in aqueous acidic solution, making it a valuable component in synthetic chemistry (Karwowski, Seio, & Sekine, 2007).

Anionic Polymerization

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is utilized in the anionic polymerization of certain methacrylates. The process involves the protection of hydroxy groups in a dioxolane form, leading to the production of water-soluble polymers upon hydrolysis of the protective group (Mori, Hirao, & Nakahama, 1994).

Modified Donor Polymer in Photovoltaic Devices

This compound plays a crucial role in the synthesis of modified donor polymers for bulk heterojunction photovoltaic devices. The synthesized polymer shows an increase in power conversion efficiency, making it significant in the field of renewable energy (Ramidi et al., 2014).

Catalyst for Glycerol Conversion

It acts as a catalyst in the condensation of glycerol with various aldehydes, facilitating the production of novel platform chemicals. This property is especially useful in the sustainable conversion of glycerol into valuable chemical precursors (Deutsch, Martin, & Lieske, 2007).

Antioxidant Agents

The compound has been studied as part of molecular combinations for novel antioxidant agents. These combinations exhibit potent antioxidant effects and may have therapeutic applications in treating free radical damage (Manfredini et al., 2000).

Selective Esterifications

It is effective in selective esterifications of primary alcohols, a process that can be applied in a wide range of synthetic reactions in organic chemistry (Wang et al., 2012).

Utilization in Electrochromic Devices

The compound has applications in electrochromic devices (ECDs), where its derivatives enhance coloration efficiency and improve the overall performance of these devices (Camurlu & Gültekin, 2012).

Anti-proliferative Activity in Tumor Cells

It has shown significant anti-proliferative activity in specific tumor cells, indicating potential for cancer treatment (Thomas et al., 2017).

properties

IUPAC Name

hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4S/c1-2-3-4-5-8-16-13(15)11-6-7-12(19-11)14-17-9-10-18-14/h6-7,14H,2-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZBTWRQNEMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641887
Record name Hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

CAS RN

898772-20-8
Record name Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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